8-Acetoxy-2-bromo-octene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

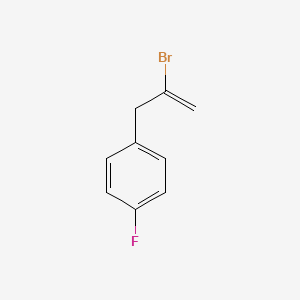

8-Acetoxy-2-bromo-octene is a chemical compound that has gained significant attention in scientific research and industrial applications. It has a molecular formula of C10H17BrO2 and a molecular weight of 249.14 g/mol .

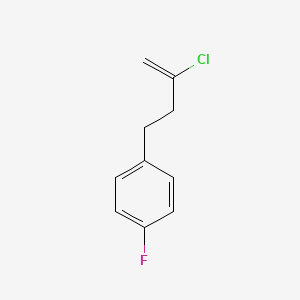

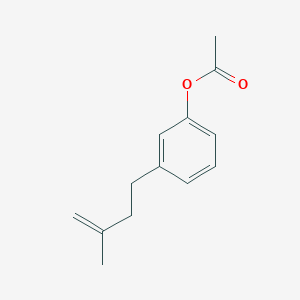

Molecular Structure Analysis

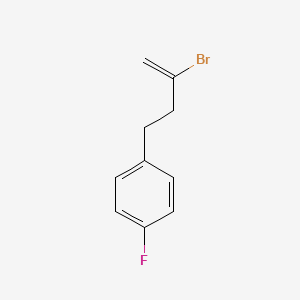

The molecular structure of 8-Acetoxy-2-bromo-octene consists of a bromine atom attached to an octene chain with an acetoxy functional group . The InChI string representation of the molecule isInChI=1S/C10H17BrO2/c1-9(11)7-5-3-4-6-8-13-10(2)12/h1,3-8H2,2H3 . Physical And Chemical Properties Analysis

8-Acetoxy-2-bromo-octene has a molecular weight of 249.14 g/mol . It has a computed XLogP3-AA value of 3.3, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has eight rotatable bonds, suggesting a certain degree of molecular flexibility . The exact mass and the monoisotopic mass are both 248.04119 g/mol . The topological polar surface area is 26.3 Ų .Applications De Recherche Scientifique

Synthesis of Complex Compounds

- Precursor to Muscone : A study by Tsuji, Kaito, and Takahashi (1978) in the "Bulletin of the Chemical Society of Japan" outlines the use of 8-Acetoxy-1,6-octadiene, a related compound, in the synthesis of 2,15-Hexadecanedione, a precursor to muscone. This synthesis involved several steps, including oxidation, hydrolysis, hydrogenation, and coupling reactions to produce the final compound (Tsuji, Kaito, & Takahashi, 1978).

Insect Pheromone Synthesis

- Insect Sex Pheromone : Mandai et al. (1979) in "Tetrahedron" conducted research to synthesize 12-acetoxy-1, 3-dodecadiene, an insect sex pheromone, from a butadiene telomer. The study highlights the conversion of 8-Phenoxy-1, 6-octadiene to various intermediates, demonstrating the versatility of these compounds in creating biologically active substances (Mandai et al., 1979).

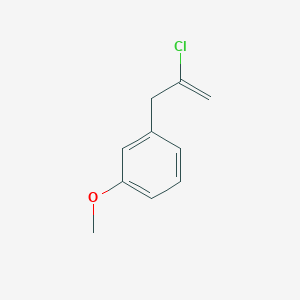

Organic Synthesis

- New Synthesis Protocols : Lombardo et al. (2001) in "Organic letters" presented a new protocol for the acetoxyallylation of aldehydes mediated by indium, using a precursor similar to 8-Acetoxy-2-bromo-octene. This research demonstrates the compound's utility in innovative synthetic methods (Lombardo et al., 2001).

Chemical Reactions and Intermediates

- Nucleophilic Reactions : Kurzer and Patel (1984) in "Monatshefte für Chemie - Chemical Monthly" explored nucleophilic reactions involving 8-Bromo-1-carboxydiisophor-2(7)-en-3-one, showing the potential of similar bromo compounds in complex chemical transformations (Kurzer & Patel, 1984).

Catalysis and Reaction Engineering

- Catalytic Performance in Reactions : Wei et al. (2021) in "Fuel" investigated the catalytic performance of Ni/ZSM-5-based catalysts on the dehydrogenative aromatization of 1-octene, a reaction relevant to the synthesis of aromatic compounds. This study showcases the application of similar octene derivatives in catalysis and reaction engineering (Wei et al., 2021).

Propriétés

IUPAC Name |

7-bromooct-7-enyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO2/c1-9(11)7-5-3-4-6-8-13-10(2)12/h1,3-8H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDPXGXDTUGITR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641240 |

Source

|

| Record name | 7-Bromooct-7-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Acetoxy-2-bromo-octene | |

CAS RN |

731773-24-3 |

Source

|

| Record name | 7-Bromooct-7-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.